Spectroscopic Characterization of 1-Chloro-4-ethynyl-2-methylbenzene: A Technical Guide
Spectroscopic Characterization of 1-Chloro-4-ethynyl-2-methylbenzene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-4-ethynyl-2-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Spectroscopic Overview
1-Chloro-4-ethynyl-2-methylbenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a chloro group, a methyl group, and an ethynyl group dictates the electronic environment of each atom, leading to characteristic chemical shifts and coupling constants in NMR spectroscopy, specific vibrational modes in IR spectroscopy, and predictable fragmentation patterns in mass spectrometry.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Chloro-4-ethynyl-2-methylbenzene in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~3.1 | s | 1H | ≡C-H |
| ~2.4 | s | 3H | -CH ₃ |
Interpretation and Rationale:
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Aromatic Protons (δ 7.1-7.4 ppm): The three protons on the benzene ring will appear in the aromatic region. The proton ortho to the chloro group is expected to be the most deshielded due to the electron-withdrawing nature of chlorine. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.
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Acetylenic Proton (δ ~3.1 ppm): The terminal alkyne proton is a sharp singlet and appears in a characteristic region of the spectrum. Its chemical shift can be influenced by the electronic effects of the aromatic ring.
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Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group will appear as a singlet, as there are no adjacent protons to couple with. Its position is typical for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-4-ethynyl-2-methylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
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Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1-Chloro-4-ethynyl-2-methylbenzene will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C -Cl |
| ~135 | Ar-C -CH₃ |
| ~132 | Ar-C H |
| ~130 | Ar-C H |
| ~127 | Ar-C H |
| ~121 | Ar-C -C≡CH |
| ~83 | -C ≡CH |
| ~79 | -C≡C H |
| ~20 | -C H₃ |
Interpretation and Rationale:
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Aromatic Carbons (δ 121-138 ppm): The six carbons of the benzene ring will have distinct chemical shifts based on their substituents. The carbon attached to the electronegative chlorine atom will be downfield, as will the carbon bearing the methyl group. The unsubstituted aromatic carbons will appear in the expected range.
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Alkynyl Carbons (δ 79-83 ppm): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in this region. The terminal carbon (≡CH) is typically found slightly upfield compared to the internal carbon.
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Methyl Carbon (δ ~20 ppm): The methyl carbon appears upfield, which is typical for an sp³-hybridized carbon.
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.
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Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~2100 | C≡C stretch | Alkyne |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1100-1000 | C-Cl stretch | Aryl Halide |
Interpretation and Rationale:
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≡C-H Stretch (~3300 cm⁻¹): A sharp, strong absorption in this region is a definitive indicator of a terminal alkyne.
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C≡C Stretch (~2100 cm⁻¹): A weak to medium, sharp absorption in this region is characteristic of the carbon-carbon triple bond stretch.
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Aromatic C-H and C=C Stretches: These absorptions confirm the presence of the benzene ring.
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Methyl C-H Stretch: These absorptions confirm the presence of the methyl group.
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C-Cl Stretch: The carbon-chlorine stretch is typically found in the fingerprint region and can be a useful confirmation of the chloro-substituent.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Acquire a background spectrum of the empty sample holder or solvent. Then, acquire the sample spectrum.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 1-Chloro-4-ethynyl-2-methylbenzene (C₉H₇Cl), the expected molecular weight is approximately 150.02 g/mol .
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 150/152 | Molecular ion (M⁺) and its isotope peak (M+2) |
| 115 | Loss of Cl |
| 114 | Loss of HCl |
Interpretation and Rationale:
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Molecular Ion (m/z 150/152): The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. The M⁺ peak will appear at m/z 150, and an M+2 peak with approximately one-third the intensity will be observed at m/z 152, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
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Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom (m/z 115) or the loss of a molecule of HCl (m/z 114).
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Electron ionization (EI) is a common technique for small molecules and would likely produce the parent ion and a series of fragment ions.
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Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
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Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic identification.
Caption: Structure of 1-Chloro-4-ethynyl-2-methylbenzene.
Caption: Workflow for structural elucidation.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 1-Chloro-4-ethynyl-2-methylbenzene. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The protocols described herein represent standard methodologies in the field, ensuring reliable and reproducible results.
References
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PubChem. 1-chloro-2-ethynyl-4-methylbenzene. National Center for Biotechnology Information. [Link][1]
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NIST. Benzene, 1-chloro-4-ethynyl-. NIST Chemistry WebBook. [Link][2][3]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
